molecular formula C10H14N2O B2376250 3-amino-N-(4-methylphenyl)propanamide CAS No. 515131-50-7

3-amino-N-(4-methylphenyl)propanamide

Cat. No.: B2376250
CAS No.: 515131-50-7
M. Wt: 178.235
InChI Key: MCBHIQWJVMYWPW-UHFFFAOYSA-N
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Description

Overview of Propanamide Derivatives in Academic Chemical Literature

Propanamide derivatives constitute a broad and versatile class of organic compounds that are characterized by a three-carbon chain with an amide functional group. acs.org In academic and industrial research, these derivatives are recognized for their wide array of biological activities. The literature reveals that modifications to the propanamide scaffold can lead to compounds with significant therapeutic potential.

For instance, various propanamide derivatives have been investigated for their anti-inflammatory, antibacterial, and antiviral properties. Furthermore, the structural simplicity and synthetic tractability of the propanamide core make it an attractive starting point for the development of new chemical entities. Researchers can systematically alter the substituents on the amide nitrogen and the propyl chain to fine-tune the compound's physicochemical properties and biological activity. This modular approach has led to the discovery of propanamide derivatives with applications in diverse areas of medicinal chemistry.

Significance of Amine and Methylphenyl Moieties in Compound Design

The chemical and biological properties of 3-amino-N-(4-methylphenyl)propanamide are significantly influenced by the presence of its key functional groups: the primary amine and the 4-methylphenyl (p-tolyl) moiety.

The amine group is a fundamental functional group in medicinal chemistry, present in a large number of pharmaceuticals. Its basicity allows it to form ionic bonds with biological targets, which can be crucial for molecular recognition and binding affinity. Primary amines, such as the one in the target compound, can also act as hydrogen bond donors and acceptors, further contributing to interactions with biological macromolecules. The 3-aminopropanamide (B1594134) fragment, in particular, has been explored as a component in the design of molecules with potential antitumor activity. food.gov.uk

Research Trajectories and Academic Relevance of this compound

While extensive research specifically on this compound is not widely published, its structural components suggest several promising avenues for academic investigation. The combination of a biologically active propanamide scaffold with the modulating amine and tolyl groups makes it a compelling candidate for synthesis and screening in various biological assays.

Potential Research Applications:

Medicinal Chemistry: Given the known biological activities of related propanamide derivatives, this compound could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The primary amine offers a site for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.

Synthetic Chemistry: The development of efficient and stereoselective synthetic routes to this compound and its analogues is a relevant area of academic research. General methods for N-aryl amide synthesis, such as the coupling of a carboxylic acid derivative with an aniline (B41778), could be optimized for this specific target.

Materials Science: Amide-containing molecules can exhibit self-assembly properties and participate in hydrogen bonding networks, which are of interest in the development of novel materials.

The academic relevance of this compound lies in its potential to serve as a building block for more complex molecules and as a probe to explore the chemical space around the propanamide pharmacophore. Its hydrochloride salt is a known chemical entity, confirming its accessibility for research purposes.

Physicochemical Properties of 3-Amino-N-(p-tolyl)propanamide hydrochloride

Property Value
CAS Number 57500-80-8
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol

| Synonyms | N1-(4-methylphenyl)-beta-alaninamide hydrochloride |

Data sourced from ChemScene. chemscene.com

Related Propanamide Compounds in Research

Compound Name Key Research Finding
N-(4-Methylphenyl)benzenepropanamide Isolated from the plant Paederia foetida and characterized by X-ray crystallography. researchgate.net
N-(4-Methylphenyl)benzamide Crystal structure determined to understand the effect of substituents on N-aromatic amides. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBHIQWJVMYWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino N 4 Methylphenyl Propanamide and Its Structural Analogues

Established Chemical Synthesis Routes for 3-Amino-N-(4-methylphenyl)propanamide

The synthesis of this compound can be achieved through several established chemical routes, primarily involving the formation of an amide bond between a derivative of 3-aminopropanoic acid and 4-methylaniline (p-toluidine). The key challenge in the synthesis is the selective acylation of the aniline (B41778) derivative while ensuring the amino group of the propanamide moiety is appropriately protected and later deprotected.

The primary precursors for the synthesis of this compound are a suitably protected 3-aminopropanoic acid and 4-methylaniline. A common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group, which is stable under the conditions required for amide bond formation and can be readily removed under acidic conditions.

The synthesis can be envisioned in a two-step process:

Amide Bond Formation: The protected N-Boc-β-alanine (3-(tert-butoxycarbonylamino)propanoic acid) is coupled with 4-methylaniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Deprotection: The resulting intermediate, N-(4-methylphenyl)-3-(tert-butoxycarbonylamino)propanamide, is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group and yield the final product, this compound.

An alternative approach involves the acylation of 4-methylaniline with 3-chloropropionyl chloride, followed by a nucleophilic substitution of the chlorine atom with an amino group, often using ammonia (B1221849) or a protected amine equivalent.

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful synthesis.

For the amide bond formation step using a protected 3-aminopropanoic acid, several coupling reagents can be employed. Common choices include dicyclohexylcarbodiimide (B1669883) (DCC) often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) which allows for fast reaction rates. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being commonly used. The reaction is typically carried out at room temperature.

Optimization strategies for this step include adjusting the stoichiometry of the coupling reagents and the reaction time to maximize the yield of the amide and minimize the formation of by-products.

In the deprotection step, the choice of acid and the reaction temperature are key variables. Trifluoroacetic acid in dichloromethane is a common and effective reagent for Boc deprotection and is typically performed at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete removal of the protecting group.

A summary of typical reaction conditions is presented in the table below.

StepReagentsSolventTemperatureNotes
Amide Bond Formation N-Boc-β-alanine, 4-methylaniline, Coupling Agent (e.g., DCC/HOBt or TBTU)Aprotic Solvent (e.g., DCM, DMF)Room TemperatureOptimization of coupling agent stoichiometry is key.
Deprotection Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)Dichloromethane (DCM)Room TemperatureReaction progress should be monitored to ensure complete deprotection.

Synthesis of Novel Derivatives and Structurally Related Propanamides

The synthesis of novel derivatives and structurally related propanamides allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These synthetic strategies often focus on modifying the amide bond formation, as well as introducing various substituents on the phenyl ring and the amino group.

A variety of methods are available for the formation of the amide bond, a fundamental transformation in organic synthesis. researchgate.net These can be broadly categorized into methods involving coupling reagents and greener, more direct approaches.

Coupling Reagent-Mediated Methods: This is the most common approach for amide bond formation in laboratory settings. It involves the activation of a carboxylic acid with a coupling reagent, followed by nucleophilic attack by an amine. This method is highly efficient and can be used for a wide range of substrates.

Coupling ReagentAbbreviationKey Features
DicyclohexylcarbodiimideDCCWidely used, often in combination with additives to reduce side reactions.
1-HydroxybenzotriazoleHOBtUsed with DCC to suppress racemization.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUOffers fast reaction rates and is suitable for automated synthesis.

Greener Amide Bond Formation Strategies: In recent years, there has been a significant focus on developing more environmentally friendly methods for amide synthesis. researchgate.net These strategies aim to reduce waste and avoid the use of toxic reagents. One such approach is the direct condensation of carboxylic acids and amines at high temperatures, sometimes with the aid of a dehydrating agent or an acid catalyst. Another innovative, metal-free approach involves the generation of acyl chlorides from aldehydes using visible light, which then react with amines to form amides. unimi.it

The introduction of various functional groups on the phenyl ring and the amino group of propanamide derivatives can significantly influence their chemical and biological properties.

Phenyl Ring Substitution: Substituents can be introduced on the phenyl ring of the aniline precursor before the amide bond formation. A wide range of substituted anilines are commercially available or can be synthesized through standard aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, followed by reduction of the nitro group to an amine. For instance, the synthesis of N-(4-bromo-2-methylphenyl)propanamide derivatives would start from 4-bromo-2-methylaniline. chiralen.com The electronic nature of the substituents on the phenyl ring can affect the reactivity of the aniline in the amidation reaction. nih.gov

Amino Group Substitution: Modification of the 3-amino group of the propanamide can be achieved by using appropriately substituted 3-aminopropanoic acid derivatives as starting materials. For example, N-alkylation or N-acylation of the amino group can be performed on the final product, though this may require additional protection-deprotection steps. A more direct approach is to use a substituted 3-aminopropanoic acid in the initial coupling reaction.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. sphinxsai.comresearchgate.net This technology is particularly well-suited for the synthesis of amide derivatives. nih.gov

The key advantages of microwave synthesis include:

Rapid Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes under microwave irradiation. researchgate.net

Improved Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields. researchgate.net

Solvent-Free Reactions: In some cases, microwave-assisted synthesis can be performed without a solvent, which is beneficial from an environmental perspective. researchgate.net

In the context of propanamide synthesis, microwave irradiation can be applied to the amide bond formation step. For example, the reaction between a carboxylic acid and an amine can be carried out in a microwave reactor, often in the absence of a catalyst, to afford the corresponding amide in high yield. nih.gov This approach has been successfully used for the synthesis of a variety of N-aryl and N-alkyl amides. researchgate.net Recent studies have also demonstrated the use of microwave-assisted synthesis for N-aryl glycoamphiphiles, highlighting the versatility of this technique. nih.govresearchgate.net

Mannich Reaction Applications in Propanamide Derivatization

The Mannich reaction is a classic three-component condensation reaction in organic chemistry that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.org The reaction typically utilizes an amine (primary or secondary), formaldehyde (B43269) (or another aldehyde), and a carbonyl compound. wikipedia.org In the context of propanamide derivatization, this reaction offers a powerful tool for introducing an aminomethyl group or a substituted aminomethyl group at the α-position to the carbonyl group of the propanamide backbone.

While a direct, documented synthesis of this compound via a classic Mannich reaction on a pre-formed N-(4-methylphenyl)propanamide is not prominently described, the principles of the reaction can be applied to precursors or analogues. For instance, the Mannich reaction can be effectively carried out on activated methylene (B1212753) compounds, which can then be further elaborated to the desired propanamide.

A general scheme for the Mannich reaction involves the formation of an Eschenmoser's salt or a pre-formed iminium ion from the amine and formaldehyde. This electrophilic species then reacts with the enol form of a carbonyl compound. In the case of propanamide synthesis, a plausible strategy would involve the Mannich reaction of a suitable precursor, followed by amidation.

Table 1: Key Components in a Representative Mannich Reaction for Amine Synthesis

ComponentRoleExample
Active Hydrogen Compound Nucleophile (after enolization)A ketone or an ester with an α-hydrogen
Aldehyde Electrophile precursorFormaldehyde
Amine Nucleophile/Iminium ion precursorA primary or secondary amine
Catalyst Acid or BaseHydrochloric acid or sodium hydroxide

Detailed research findings have shown the utility of the Mannich reaction in the synthesis of a variety of β-amino carbonyl compounds, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. escholarship.org The reaction conditions, such as solvent, temperature, and catalyst, can be optimized to achieve high yields and selectivity. For example, the use of microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.

Synthesis of Heterocyclic Fused Propanamide Systems (e.g., Triazole-Propanamides)

The fusion of a propanamide moiety with a heterocyclic ring system, such as a triazole, can lead to novel compounds with unique three-dimensional structures and potentially enhanced biological activities. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and are known to be stable aromatic systems. nih.gov The synthesis of triazole-fused propanamide systems can be approached through several synthetic strategies, often involving the construction of the triazole ring onto a propanamide precursor or the modification of a pre-existing triazole with a propanamide side chain.

One common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.gov To create a triazole-propanamide, a precursor molecule bearing either an azide or an alkyne functionality, along with a propanamide or a group that can be converted to a propanamide, is required.

For instance, a synthetic route could commence with a molecule containing a terminal alkyne and a carboxylic acid group. The carboxylic acid can be converted to the N-(4-methylphenyl)propanamide via standard amidation procedures. Subsequently, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a suitable azide would yield the desired 1,2,3-triazole-fused propanamide.

Table 2: Representative Reaction for Triazole-Propanamide Synthesis

Reactant 1Reactant 2CatalystProduct Type
Alkyne-functionalized N-(4-methylphenyl)propanamideOrganic azideCopper(I) salt (e.g., CuI)1,4-disubstituted 1,2,3-triazole-propanamide
Azide-functionalized N-(4-methylphenyl)propanamideTerminal alkyneCopper(I) salt (e.g., CuI)1,4-disubstituted 1,2,3-triazole-propanamide

Microwave-assisted synthesis has also been effectively employed for the preparation of triazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov The synthesis of 1,2,4-triazoles can be achieved through the condensation of hydrazides with various reagents, followed by cyclization. mdpi.com By incorporating a propanamide moiety into one of the starting materials, it is possible to construct 1,2,4-triazole-fused propanamide systems.

The choice of synthetic methodology allows for considerable variation in the substitution pattern on both the triazole ring and the propanamide fragment, enabling the generation of a library of diverse structural analogues for further investigation.

Spectroscopic and Advanced Analytical Characterization Methodologies for 3 Amino N 4 Methylphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of 3-amino-N-(4-methylphenyl)propanamide by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the protons of the propanamide backbone, the amine (-NH₂) protons, the amide (N-H) proton, and the methyl (-CH₃) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the aromatic ring are deshielded and appear at higher chemical shifts compared to the aliphatic protons of the propanamide chain. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable connectivity information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net Each unique carbon atom in the p-tolyl ring, the propanamide backbone (including the carbonyl carbon), and the methyl group will produce a distinct signal. mdpi.com The chemical shift of the carbonyl carbon is characteristically found at a high value (downfield), typically in the range of 170-175 ppm for amides. rsc.org The aromatic carbons show signals in the 120-140 ppm range, while the aliphatic carbons of the propanamide chain and the methyl group appear at lower chemical shifts (upfield).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structural fragments.

Predicted ¹H and ¹³C NMR Data for this compound
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
-CH₃ (tolyl)~2.3Singlet (s)~21.0
-CH₂-C=O~2.6Triplet (t)~37.0
-CH₂-NH₂~3.0Triplet (t)~35.0
-NH₂Broad singlet--
Aromatic CH (ortho to -NH)~7.4Doublet (d)~120.0
Aromatic CH (ortho to -CH₃)~7.1Doublet (d)~129.5
Aromatic C (ipso, -NH)--~135.0
Aromatic C (ipso, -CH₃)--~134.0
-NH-C=OBroad singlet--
C=O (Amide)--~172.0

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

FT-IR Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. The resulting spectrum shows absorption bands characteristic of different functional groups. For this compound, key characteristic bands would include:

N-H Stretching: The primary amine (-NH₂) group typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amide N-H stretching vibration appears as a single, often broad, band around 3300 cm⁻¹. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain and methyl group appears just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is characteristic of the carbonyl group in the amide and typically appears in the range of 1630-1680 cm⁻¹. acs.org

N-H Bending (Amide II): This band arises from the N-H bending coupled with C-N stretching and is found between 1510-1570 cm⁻¹. mdpi.com

C-N Stretching (Amide III): The Amide III band, which is more complex, appears in the 1250-1350 cm⁻¹ region. acs.orgresearchgate.net

Aromatic C=C Stretching: These vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C=O), Raman is more sensitive to non-polar, symmetric bonds. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, making it particularly useful for analyzing the phenyl portion of the molecule. The C=C stretching of the aromatic ring and the symmetric C-H stretching of the methyl group would be prominent. nih.gov

The following table summarizes the expected key vibrational frequencies for this compound.

Predicted Vibrational Spectroscopy Data for this compound
Vibrational ModeFunctional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch (Amine)-NH₂3300-35003300-3500Medium (IR), Weak (Raman)
N-H Stretch (Amide)-C(O)NH-~3300~3300Medium (IR), Weak (Raman)
C-H Stretch (Aromatic)Ar-H3000-31003000-3100Medium (IR), Strong (Raman)
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850-29602850-2960Strong (IR & Raman)
C=O Stretch (Amide I)-C(O)NH-1630-16801630-1680Strong (IR), Medium (Raman)
N-H Bend (Amide II)-C(O)NH-1510-15701510-1570Medium (IR), Weak (Raman)
C=C Stretch (Aromatic)Ar C=C1450-16001450-1600Medium-Strong (IR & Raman)
C-N Stretch (Amide III)-C(O)NH-1250-13501250-1350Medium (IR & Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk For this compound (C₁₀H₁₄N₂O), the exact molecular weight is 178.23 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern provides a "fingerprint" that helps in structural identification. Key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation for amides. libretexts.org

McLafferty Rearrangement: If sterically possible, this rearrangement can occur in amides.

Cleavage of the Amide Bond: The C-N bond of the amide can cleave.

Loss of the Amino Group: Fragmentation involving the β-amino group.

Fragmentation of the Aromatic Ring: Cleavage can occur at the bond connecting the nitrogen to the tolyl group.

The following table lists some of the plausible fragment ions and their corresponding m/z values.

Predicted Mass Spectrometry Fragmentation Data for this compound
m/z ValueProposed Fragment Ion StructureFragmentation Pathway
178[C₁₀H₁₄N₂O]⁺Molecular Ion (M⁺)
107[CH₃-C₆H₄-NH₂]⁺Cleavage of the amide C-N bond with H transfer
106[CH₃-C₆H₄-NH]⁺Cleavage of the amide C-N bond
91[C₇H₇]⁺Tropylium ion, from the tolyl group
72[H₂N-CH₂-CH₂-CO]⁺Cleavage of the amide C-N bond
44[H₂N-CH₂-CH₂]⁺Alpha-cleavage relative to the amino group, with loss of C=O
30[CH₂NH₂]⁺Cleavage adjacent to the amino group

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.gov

For a compound like this compound, which contains both polar (amine, amide) and non-polar (aromatic ring) moieties, reversed-phase HPLC (RP-HPLC) is a highly suitable technique. sigmaaldrich.com

Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, providing good retention and resolution for aromatic compounds. tandfonline.com

Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is crucial, as it affects the ionization state of the primary amino group. At a pH below the pKa of the amine, it will be protonated, increasing its polarity and reducing its retention time. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure efficient elution of all components. nih.gov

Detection: A UV detector is commonly used, as the p-tolyl group contains a chromophore that absorbs UV light, typically around 254 nm. sigmaaldrich.com

Purity Assessment: The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The presence of a single, sharp, symmetrical peak is indicative of a high-purity sample.

By employing this combination of spectroscopic and chromatographic methods, a complete and unambiguous characterization of this compound can be achieved, confirming its structure and establishing its purity with a high degree of confidence.

Computational Chemistry and Molecular Modeling Investigations of 3 Amino N 4 Methylphenyl Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netsemanticscholar.org It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with considerable accuracy. nih.govnih.gov DFT calculations for 3-amino-N-(4-methylphenyl)propanamide would involve optimizing its molecular geometry to find the most stable conformation (the lowest energy state).

Once the geometry is optimized, vibrational frequency analysis can be performed. This analysis predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netconicet.gov.ar Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule. nih.govresearchgate.net The calculated frequencies and their corresponding intensities provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions. While specific DFT studies providing the vibrational frequencies for this compound are not detailed in the available literature, a hypothetical data table based on such a study would resemble the following:

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)~3400-3300Amine N-H stretch
ν(C-H)arom~3100-3000Aromatic C-H stretch
ν(C-H)aliph~2950-2850Aliphatic C-H stretch
ν(C=O)~1680-1650Amide C=O stretch (Amide I)
δ(N-H)~1650-1550Amide N-H bend (Amide II)
ν(C-N)~1400-1200Amide C-N stretch (Amide III)
ν(C-C)arom~1600, 1500Aromatic C-C stretch

This table is illustrative and represents typical frequency ranges for the described functional groups.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between bonds. wikipedia.orgresearchgate.net It provides a localized, Lewis-structure-like picture of the electron density, making it easier to interpret chemical bonding. For this compound, NBO analysis can reveal important details about charge distribution, hyperconjugative interactions, and charge delocalization, which are key to understanding its stability and reactivity.

A hypothetical NBO analysis for this compound might reveal significant interactions such as the delocalization of the nitrogen lone pair electrons into the π* system of the phenyl ring or the carbonyl group. A summary of such findings would typically be presented in a table.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)Highn → π
LP (O)σ (C-N)Moderaten → σ
π (C=C)aromπ (C=C)aromModerateπ → π
σ (C-H)σ (C-N)Lowσ → σ*

This table is a representative example of what NBO analysis could reveal about the molecule's internal electronic interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.orgsapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity or electron-donating ability. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity or electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap indicates a molecule is more reactive.

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO might be localized on the electron-rich parts of the molecule, such as the amino group and the p-methylphenyl ring, while the LUMO might be concentrated around the electron-withdrawing amide group.

ParameterEnergy (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-ELUMO - EHOMO; indicates chemical reactivity

Specific energy values are dependent on the computational method and basis set used.

Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. thaiscience.info Different colors are used to represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen of the primary amine, indicating these are sites for electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and amide groups, highlighting them as sites for nucleophilic attack or hydrogen bond acceptance. The aromatic ring would exhibit a region of negative potential above and below the plane due to the π-electron cloud. This visual representation provides an intuitive understanding of the molecule's reactive behavior. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a docking simulation of this compound, the molecule would be treated as a flexible ligand and docked into the active site of a specific protein target. The simulation employs a scoring function to estimate the binding affinity, usually expressed in kcal/mol, which reflects the strength of the ligand-receptor interaction. samipubco.com A lower (more negative) binding energy generally indicates a more stable complex.

The simulation also reveals the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. chemrxiv.orgresearchgate.net For example, the amide and amine groups of this compound could act as hydrogen bond donors and acceptors, while the p-methylphenyl group could engage in hydrophobic or π-π interactions with amino acid residues in the protein's active site. Although no specific docking studies for this compound are publicly available, a typical results table would look as follows:

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
[Protein Name]-[e.g., Asp129, Tyr34][e.g., H-Bond, Hydrophobic]
[Protein Name]-[e.g., Phe82, Leu101][e.g., π-π Stacking, van der Waals]

This table illustrates how docking results are typically presented, linking binding energy to specific molecular interactions.

Enzymatic and Biochemical Research with 3 Amino N 4 Methylphenyl Propanamide

Function as an Enzyme Substrate: L-Alanine Aminopeptidase (B13392206) Activity

L-alanine aminopeptidase, an enzyme that cleaves L-alanine residues from the N-terminus of peptides, has been extensively studied with various substrates. merckmillipore.comsigmaaldrich.com These enzymes are typically localized in the cell envelope of Gram-negative microorganisms. merckmillipore.comsigmaaldrich.com The activity of L-alanine aminopeptidase is often detected using chromogenic substrates like L-alanine-4-nitroanilide, where the cleavage of the substrate results in a colored product, 4-nitroaniline. merckmillipore.comsigmaaldrich.com While the substrate specificity of membrane alanyl aminopeptidase (mAAP) is broad, encompassing a range of N-terminal amino acids from oligopeptides and amides, specific research detailing the activity of L-alanine aminopeptidase with 3-amino-N-(4-methylphenyl)propanamide as a substrate is not extensively documented in current scientific literature. nih.gov The favored residues for mAAP are generally bulky hydrophobic amino acids, with alanine (B10760859) being a particularly preferred residue. nih.gov

Interactions with Beta-Alanyl Aminopeptidase

Significant research has demonstrated that this compound serves as a substrate for beta-alanyl aminopeptidase. This enzyme's activity is well-documented in certain bacteria, such as Pseudomonas aeruginosa. nih.gov Studies have utilized this compound as one of several substrates to detect the presence of beta-alanyl aminopeptidase activity. Good enzymatic activity has been observed across various P. aeruginosa strains with this substrate. nih.gov

Enzyme Kinetics and Mechanistic Studies of Hydrolysis

The hydrolysis of amide bonds by aminopeptidases is a critical area of biochemical research. Kinetic studies of these enzymes provide valuable information about their efficiency and substrate affinity.

The potential for this compound or its derivatives to act as enzyme inhibitors has not been a primary focus of the available research. Enzyme inhibition studies are vital for drug design and understanding metabolic regulation. For instance, other compounds, such as 1-phenyl-2-thiourea and urea, have been identified as competitive inhibitors of aminopeptidase from Aeromonas proteolytica. marquette.edu Such analyses for this compound would clarify its role, if any, in modulating enzyme activity.

Investigation of Enzymatic Product Formation and Detection (e.g., p-toluidine)

A key finding in the research of this compound is the formation and detection of its hydrolysis product, p-toluidine (B81030). When this compound is acted upon by beta-alanyl aminopeptidase, the amide bond is cleaved, releasing the volatile organic compound (VOC) p-toluidine. nih.gov This product can be detected using techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov The detection of p-toluidine serves as a marker for the presence of beta-alanyl aminopeptidase activity. nih.gov Research has shown that while there is good activity, the concentration of the evolved p-toluidine can be lower compared to the VOCs produced from other beta-alanyl aminopeptidase substrates under similar conditions. nih.gov

Exploration of Other Potential Enzyme Targets

Beyond its established role as a substrate for beta-alanyl aminopeptidase, the exploration of this compound as a substrate or inhibitor for other enzymes is an area that warrants further investigation. The structural characteristics of the compound, including its amino group and aromatic ring, suggest potential interactions with a variety of enzymes. For example, derivatives of 3-amino-6-phenyl-pyridazine have been investigated as inhibitors of protein kinases involved in neuroinflammation. nih.gov Given the diverse roles of aminopeptidases and other enzymes in physiological and pathological processes, identifying other potential protein targets for this compound could open new avenues for its application in biochemical research and diagnostics.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Amino N 4 Methylphenyl Propanamide Derivatives

Impact of Substitutions on the Phenyl Ring on Biochemical Interactions

Research into related N-aryl derivatives has demonstrated that the strategic placement of substituents can enhance target engagement. For instance, in a series of N-benzene pyrimidine (B1678525) derivatives, halogen substitutions on the phenyl ring were found to dramatically alter potency. nih.govnih.gov Specifically, placing halogens at the 2 and 5 positions or the 3 and 4 positions of the benzene (B151609) ring resulted in a significant increase in potency for potentiating KCa2.2a channels compared to the parent compound. nih.govnih.gov This highlights that both the electron-withdrawing nature and the specific location of the substituent are key to improving interaction with the target protein.

Furthermore, electron-withdrawing groups like trifluoromethyl (CF3) have been shown to be particularly effective in certain contexts. The presence of a trifluoromethyl group on the phenyl ring can enhance hydrophobic interactions within the allosteric pocket of a target enzyme. mdpi.com In the design of BCR-ABL kinase inhibitors, the nature of the substituent on a 3-trifluoromethylphenyl ring was found to be a major determinant of inhibitory potency against the T315I mutant. semanticscholar.org This suggests that for 3-amino-N-(4-methylphenyl)propanamide derivatives, adding electron-withdrawing groups to the phenyl ring could be a viable strategy to enhance binding affinity.

The following table summarizes the effects of various phenyl ring substitutions on the activity of analogous N-aryl compounds.

Compound Series Substitution on Phenyl Ring Effect on Biochemical Interaction Target
N-benzene pyrimidine derivatives nih.govnih.govHalogenation at positions 2 & 5~10-fold higher potencyKCa2.2a channels
N-benzene pyrimidine derivatives nih.govnih.govHalogenation at positions 3 & 4~7-fold higher potencyKCa2.2a channels
N-(3-(trifluoromethyl)phenyl) amides mdpi.com3-Trifluoromethyl groupEnhanced hydrophobic interactionsProtein Kinases
3-Amino-4-ethynyl indazoles semanticscholar.orgVaries (on 3-trifluoromethylphenyl)Greatly affects inhibitory potencyABLT315I

Role of the Amine and Amide Linker in Molecular Recognition

The amine group and the amide linker form the central bridge of the this compound scaffold and play a pivotal role in molecular recognition and binding. The amide bond's ability to participate in hydrogen bonding is a key factor in its function. ajchem-a.com It contains both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group), allowing for robust interactions with biological targets. ajchem-a.com

The properties of this linker region are critical for transporter recognition. Studies on thiophene (B33073) amide derivatives have shown that polar linkers, such as amides and sulfonamides, are essential for interaction with transporters like Mrp2/Abcc2. nih.gov In contrast, derivatives with non-polar aliphatic linkers (alkane, alkene, or alkyne) failed to show this interaction, underscoring the necessity of the polar amide group for this specific biological function. nih.gov

Furthermore, the flexibility and orientation of the linker can influence how the molecule fits into a binding site. In some kinase inhibitors, a flexible linker like 4-(aminomethyl)benzamide (B1271630) was proposed to avoid steric clashes with bulky amino acid residues in the target protein. nih.gov The orientation of the central amide bond itself can also be a factor, although in some cases, its inversion has been found to have little effect on biological activity. nih.gov The primary amine group is also a key interaction point and a determinant of the molecule's physicochemical properties, such as its tendency to ionize under physiological conditions, which affects membrane penetration. nih.gov

Modifications to the Propanamide Backbone and their Functional Consequences

The propanamide backbone serves as the structural foundation of the molecule, and modifications to its length, rigidity, and stereochemistry can have profound functional consequences. The three-carbon chain of the propanamide moiety provides a specific spatial arrangement for the terminal amine and the N-phenyl amide group, which is often crucial for optimal interaction with the target.

Altering the length of this backbone is a common strategy in drug design. For example, extending the propanamide to a butanamide in a series of related compounds led to the development of potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. nih.gov The lead compound from this series, a butanamide derivative, demonstrated significant in vivo efficacy in reducing blood glucose levels. nih.gov This indicates that a subtle increase in the backbone length can lead to a better fit in the active site of the target enzyme.

The stereochemistry of the backbone is also a critical factor. In many biologically active molecules, only one stereoisomer is active. For instance, in a series of 2-phenylpropanamide (B1200545) derivatives designed as TRPV1 antagonists, the activity was found to be stereospecific, with the (S)-isomer being the significantly more potent configuration. nih.gov This highlights that the three-dimensional arrangement of the substituents around the chiral center on the propanamide backbone is vital for precise molecular recognition by the receptor.

The table below illustrates the effects of backbone modifications in related compound series.

Original Backbone Modified Backbone Functional Consequence Target
PropanamideButanamidePotent and selective inhibitionDipeptidyl Peptidase IV (DPP-4) nih.gov
Propanamide (racemic)(S)-PropanamideSignificantly higher antagonist potencyTransient Receptor Potential Vanilloid 1 (TRPV1) nih.gov
Propanamide3-Phenylpropionamide (Isomer)High affinity for receptorMu opioid receptor nih.gov

Design of Novel this compound Analogues for Specific Biochemical Applications

The principles derived from SAR studies are instrumental in the design of novel analogues with tailored biochemical profiles. By combining pharmacophoric elements from different known ligands and making strategic modifications to the core scaffold, researchers can develop compounds with enhanced potency, selectivity, and specific therapeutic applications.

One successful design strategy involves combining key structural motifs to create hybrid molecules. For example, potent TRPV1 antagonists were developed by combining the 2-(3-fluoro-4-methylsulfonaminophenyl) propanamide template with a 2-(piperidinyl)-6-trifluoromethyl-pyridin-3-ylmethyl group from another series of antagonists. nih.gov This approach yielded compounds with significantly enhanced potency compared to the parent molecules. nih.gov

Another approach focuses on modifying the core to improve interaction with a specific target, such as inhibiting DNA methylation. Based on the structure of SGI-1027, a known DNA methyltransferase (DNMT) inhibitor, analogues were designed by varying the substituents on the N-phenyl ring. nih.gov These studies revealed that a bicyclic substituent (like quinoline) on one side of the molecule and a single-ring moiety on the other provided the best activity profile. nih.gov

The design of potent and selective DPP-4 inhibitors also showcases these principles. Starting with a 3-aminobutanamide (B1278367) backbone, the introduction of a 4-phenylthiazol-2-yl group onto a thiopyran ring attached to the amide nitrogen resulted in highly potent inhibitors. nih.gov This demonstrates how targeted modifications, even on seemingly peripheral parts of the molecule, can lead to significant gains in activity and selectivity for a specific biochemical application. Similarly, diarylamide 3-aminoindazoles have been designed as potent pan-BCR-ABL inhibitors, including against resistant mutants, by strategically modifying the tail region of the molecule to improve interactions within the kinase's activation loop. semanticscholar.org

Advanced Research Perspectives and Methodological Innovations

Integration of High-Throughput Screening in Derivatization Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assessment of large libraries of chemical compounds. In the context of 3-amino-N-(4-methylphenyl)propanamide, HTS can be strategically employed to explore a vast chemical space of its derivatives. By systematically modifying the core structure—for instance, through substitutions on the phenyl ring, acylation of the amino group, or alterations to the propanamide backbone—combinatorial libraries can be generated. nih.gov

These libraries can then be subjected to a battery of automated assays to identify "hits" with desired biological activities or material properties. For example, in the search for new bioactive agents, derivatives could be screened against panels of enzymes, receptors, or whole cells to identify compounds with specific inhibitory or modulatory effects. nih.gov Fluorescence-based assays are particularly well-suited for HS, where a change in fluorescence intensity or polarization can signal a binding event or enzymatic activity. nih.gov

Table 1: Illustrative High-Throughput Screening Cascade for this compound Derivatives
Screening PhaseAssay TypeObjectiveHypothetical ThroughputExample "Hit" Criterion
Primary ScreenFluorescence PolarizationIdentify binders to a target protein10,000 compounds/day>50% inhibition of fluorescent ligand binding
Secondary ScreenEnzyme-Linked Immunosorbent Assay (ELISA)Confirm activity and determine initial potency (IC50)1,000 compounds/dayIC50 < 10 µM
Tertiary ScreenCell-based AssayEvaluate activity in a cellular context100 compounds/dayModulation of a specific cellular pathway

Application of Advanced Analytical Techniques for Real-time Monitoring of Reactions and Interactions

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthesis and studying molecular interactions. Advanced analytical techniques now allow for the real-time monitoring of these processes with high sensitivity and specificity. Spectroscopic methods such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on the consumption of reactants and the formation of products during the synthesis or derivatization of this compound. polito.itmdpi.com

Mass spectrometry (MS), particularly when coupled with rapid sampling techniques like probe electrospray ionization (PESI), offers another powerful tool for real-time reaction monitoring. conicet.gov.ar This approach can track the appearance of intermediates and byproducts, providing a detailed picture of the reaction pathway. Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to monitor the binding interactions of this compound and its derivatives with biological targets in real-time, yielding valuable thermodynamic and kinetic data.

Table 2: Advanced Analytical Techniques for Real-time Monitoring
TechniqueApplicationKey Information ObtainedPotential Advantage for Studying this compound
In-situ FTIR/Raman SpectroscopyMonitoring amide bond formationReaction kinetics, detection of intermediatesOptimization of synthesis conditions
Probe Electrospray Ionization-Mass Spectrometry (PESI-MS)Tracking reaction progress and identifying productsMolecular weight of reactants, intermediates, and productsRapid confirmation of successful derivatization
1H NMR SpectroscopyStudying reaction kinetics and structural changesQuantitative data on product formation, structural elucidationDetailed mechanistic insights into derivatization reactions nih.gov
Surface Plasmon Resonance (SPR)Analyzing binding to a target biomoleculeAssociation/dissociation rates (kon/koff), affinity (KD)Characterizing interactions for potential therapeutic applications

Computational Methods for Predicting Novel Chemical Reactivity and Biological Function

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these methods can be used to predict the properties and potential functions of its yet-to-be-synthesized derivatives, thereby guiding experimental efforts. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish mathematical relationships between the structural features of a series of derivatives and their biological activity. researchgate.netnih.gov This can help in designing new molecules with enhanced potency. nih.gov

Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to the active site of a target protein, providing insights into the molecular basis of their activity. ajchem-a.com Furthermore, computational tools like the Prediction of Activity Spectra for Substances (PASS) can forecast a wide range of biological activities based on the compound's structure, suggesting new potential applications. bmc-rm.org These in silico approaches can significantly reduce the time and resources required for drug discovery and materials development by prioritizing the most promising candidates for synthesis and testing. nih.gov

Development of Derivatized this compound for Biosensing Applications

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of specific analytes. The versatile structure of this compound makes it an attractive scaffold for the development of novel biosensors. Through chemical derivatization, this core molecule can be functionalized with recognition elements and signaling moieties.

For instance, the primary amino group can be used to attach a fluorescent dye, creating a probe whose fluorescence properties change upon binding to a target analyte. Alternatively, the phenyl ring can be modified to include groups that can be immobilized on the surface of an electrode, forming the basis of an electrochemical biosensor. nih.govrsc.org In such a setup, the binding of a target molecule could induce a measurable change in current, potential, or impedance. nih.govnih.gov The development of such derivatized molecules could lead to sensitive and selective biosensors for a variety of applications, from medical diagnostics to environmental monitoring. mdpi.comnih.gov

Table 3: Potential Biosensing Applications of Derivatized this compound
Derivative TypeSensing PrinciplePotential Target AnalyteTransduction Method
Fluorescently Labeled DerivativeChange in fluorescence upon bindingMetal ions, specific proteinsOptical (Fluorimetry) nih.gov
Electrode-Immobilized DerivativeChange in electrochemical signal upon bindingBiomarkers, environmental pollutantsElectrochemical (Amperometry, Voltammetry) frontiersin.org
Biotinylated DerivativeBinding to streptavidin-coated surfaces for assay developmentVarious targets in ELISA-like formatsColorimetric or Chemiluminescent

Q & A

Q. Methodological Insight :

  • Enzyme-Substrate Specificity : β-alanyl aminopeptidase selectively hydrolyzes the amide bond in this compound, generating p-toluidine.
  • Detection Workflow :
    • Incubate sputum samples with the substrate (100 mg/mL) at 37°C overnight.
    • Extract VOCs via HS-SPME.
    • Analyze using GC-MS with a limit of detection (LOD) for p-toluidine at 0.09 μg mL⁻¹ .

What analytical methods are employed to quantify enzymatic activity using this compound?

Basic Research Question
HS-SPME-GC-MS is the primary analytical method for detecting p-toluidine derived from this compound. Key parameters include:

  • Calibration Data : Linear range (0.1–50 μg mL⁻¹), correlation coefficient ( = 0.997), and limit of quantification (LOQ = 0.24 μg mL⁻¹) .
  • Chromatographic Conditions :
    • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm).
    • Oven program: 40°C (2 min) → 10°C/min → 250°C (5 min).
    • Ionization: Electron impact (EI) at 70 eV .

Table 1 : Analytical Performance of VOC Detection

VOCLOD (μg mL⁻¹)LOQ (μg mL⁻¹)Linear Range (μg mL⁻¹)
p-Toluidine0.090.240.1–50
Aniline0.120.350.1–50
3-Fluoroaniline0.080.210.1–50
Source: Adapted from

How does the enzymatic activity of this compound compare to other β-alanyl substrates in P. aeruginosa detection?

Advanced Research Question
Statistical analyses reveal that this compound produces significantly lower p-toluidine concentrations compared to analogs like 3-amino-N-(3-fluorophenyl)propanamide. Key findings include:

  • ANOVA Results : Single-factor ANOVA (p = 0.0002) confirmed significant differences in VOC yields among substrates .
  • Pairwise T-Tests :
    • vs. 3-Fluorophenyl Analog : Two-tailed p = 0.0009 (unequal variance), indicating lower efficacy.
    • vs. Phenylpropanamide : Two-tailed p = 0.0003 (unequal variance), confirming inferior performance .

Table 2 : Mean VOC Production by P. aeruginosa Strains (μg mL⁻¹)

Strain3-Fluorophenylp-ToluidinePhenylpropanamide
AA4438.521.036.4
AA4333.422.027.3
Average28.719.629.1
Data from

How can researchers resolve contradictions in substrate efficacy data?

Advanced Research Question
Contradictions in substrate performance are addressed through a tiered statistical approach:

F-Tests : Assess variance homogeneity.

  • Example: F-value = 17.4 (vs. 3-fluorophenyl analog) > F-critical (2.8), confirming unequal variance .

T-Tests : Compare means with appropriate variance assumptions.

  • Use Welch’s T-test for unequal variances.

Sensitivity Analysis : Prioritize substrates with lower LODs (e.g., 3-fluorophenyl analog, LOD = 0.08 μg mL⁻¹) for enhanced detection .

Q. Methodological Recommendation :

  • Optimize assay conditions (e.g., pH, temperature) to improve p-toluidine yield.
  • Combine with high-sensitivity detectors (e.g., tandem MS) to compensate for lower VOC output.

What experimental design considerations are critical when using this compound in enzymatic assays?

Advanced Research Question
Key factors include:

  • Substrate Concentration : Use 100 mg mL⁻¹ (1.07–1.11 mmol L⁻¹) to ensure enzyme saturation .
  • Incubation Conditions : Maintain 37°C for 18–24 hours to maximize VOC release.
  • Strain Variability : Account for inter-strain differences in β-alanyl aminopeptidase activity (e.g., AA44 vs. AUS52 yields differ by 50%) .

Table 3 : Optimized Assay Parameters

ParameterOptimal Value
Substrate Concentration100 mg mL⁻¹
Incubation Temperature37°C
Incubation Time18–24 hours
Detection MethodHS-SPME-GC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.